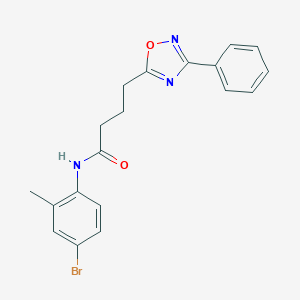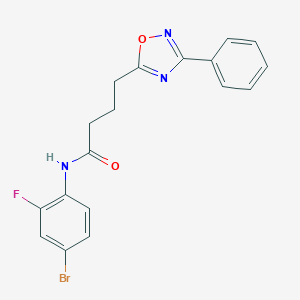
N-(2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as DOQ or DOQ-1, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological tool. DOQ-1 has been shown to have a variety of biochemical and physiological effects, making it a valuable compound for studying the mechanisms of certain biological processes.
Wirkmechanismus
The mechanism of action of N-(2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide-1 is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. Specifically, N-(2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide-1 has been shown to activate the GABAergic system, which is involved in the regulation of pain and anxiety.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide-1 has been shown to have a variety of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, N-(2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide-1 has been shown to improve cognitive function and reduce anxiety. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide-1 in lab experiments is its specificity for the GABAergic system, which allows researchers to study the effects of modulating this system on various biological processes. However, one limitation of using N-(2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide-1 is its potential for toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide-1. One area of interest is its potential as a treatment for neuropathic pain, which is a difficult-to-treat condition that affects millions of people worldwide. Another area of interest is its potential as a chemotherapeutic agent, particularly in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of N-(2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide-1 and its potential for toxicity.
Synthesemethoden
The synthesis of N-(2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide-1 involves a multi-step process that begins with the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate to form 2,5-dimethoxyphenyl-3-oxobutanoate. This intermediate is then reacted with anthranilic acid to form 3-(2,5-dimethoxyphenyl)-4-oxoquinazoline-2-carboxylic acid. Finally, this compound is coupled with 2-(bromomethyl)propionyl chloride to form N-(2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide-1.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide-1 has been used in a variety of scientific research applications, including studies on the mechanisms of pain, inflammation, and cancer. It has been shown to have analgesic and anti-inflammatory effects, making it a potential treatment for conditions such as arthritis and neuropathic pain. N-(2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide-1 has also been shown to inhibit the growth of cancer cells, making it a potential chemotherapeutic agent.
Eigenschaften
Molekularformel |
C19H19N3O4 |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
N-(2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C19H19N3O4/c1-25-13-7-8-17(26-2)16(11-13)21-18(23)9-10-22-12-20-15-6-4-3-5-14(15)19(22)24/h3-8,11-12H,9-10H2,1-2H3,(H,21,23) |
InChI-Schlüssel |
XOBUJNJOXAAMQG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2C=NC3=CC=CC=C3C2=O |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2C=NC3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277161.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylsulfanyl)acetamide](/img/structure/B277163.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277164.png)

![N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B277169.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B277175.png)
![2-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277178.png)
![3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B277180.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B277184.png)



